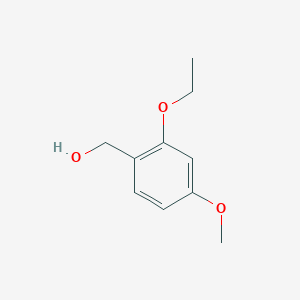

(2-Ethoxy-4-methoxyphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Ethoxy-4-methoxyphenyl)methanol” is a chemical compound. It has a molecular formula of C9H12O2 and a molecular weight of 152.1904 . It is also known by other names such as 4-Methoxyphenethyl alcohol, 2-(p-Methoxyphenyl)ethanol, p-Methoxyphenethyl alcohol, 4-Methoxy-β-phenethyl alcohol, Benzeneethanol, 4-methoxy-, p-Methoxyphenylethyl alcohol, 4-Methoxyphenylethanol, and 2-(4-Methoxyphenyl)ethan-1-ol .

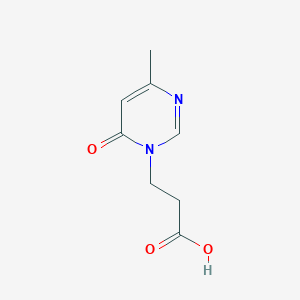

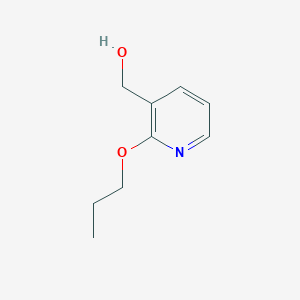

Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-4-methoxyphenyl)methanol” can be represented by the IUPAC Standard InChI: InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

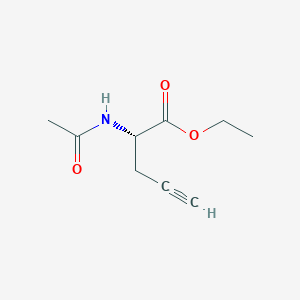

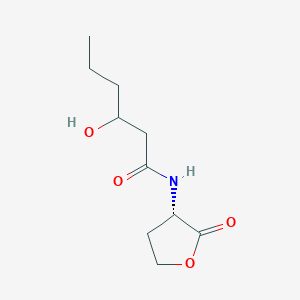

Asymmetric Synthesis of α-Hydroxy Esters

(2-Ethoxy-4-methoxyphenyl)methanol has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This approach leverages bidentate chelation-controlled alkylation of glycolate enolate, contributing significantly to the field of asymmetric synthesis (Jung, Ho, & Kim, 2000).

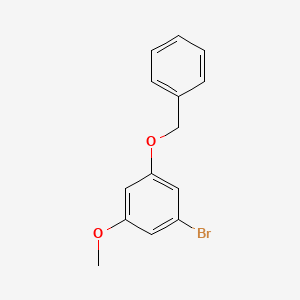

Ligand Exchange Reactions

The compound has shown potential in ligand exchange reactions, particularly in the study of [Et4N]3[W2(CO)6(OMe)3]. It was observed that methoxide ligands can be substituted with alcohols, provided the incoming alcohol is more acidic than methanol. This highlights its role in facilitating ligand substitution reactions (Klausmeyer, Adrian, Khan, Reibenspies, 2003).

Electrosynthesis Applications

In electrosynthesis, (2-Ethoxy-4-methoxyphenyl)methanol has been involved in the anodic oxidation of related compounds, demonstrating its role in the generation of α-methoxylated products, which can be further used in synthetic applications (Furuta & Fuchigami, 1998).

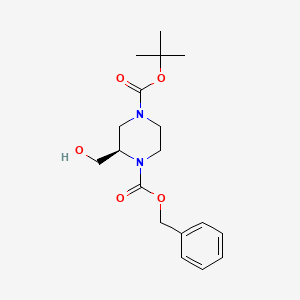

Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives

The compound has been used in Prins cyclization reactions to synthesize novel series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives. This application underscores its utility in the synthesis of complex organic compounds (Reddy, Sreelatha, Kishore, Borkar, Yadav, 2012).

Catalysis in Oxidation Reactions

It has been part of catalytic systems used in the oxidation of primary alcohols and hydrocarbons. Such applications are essential in developing efficient and reusable catalysts for various industrial processes (Ghorbanloo & Maleki Alamooti, 2017).

Proton Exchange Membranes

In the field of materials science, derivatives of this compound have been utilized in the development of poly(arylene ether sulfone) proton exchange membranes. These membranes show promising applications in fuel cell technology due to their high proton conductivities and low methanol permeabilities (Wang, Shin, Lee, Kang, Lee, Guiver, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

(2-ethoxy-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-6,11H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPODGWMLFPIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-4-methoxyphenyl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

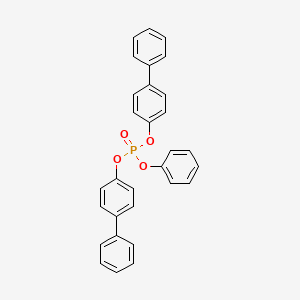

![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)

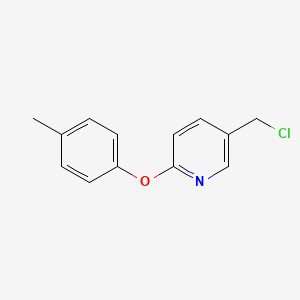

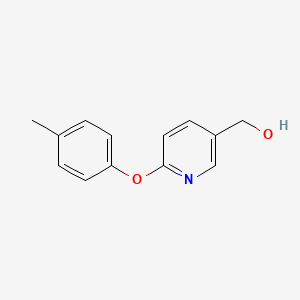

![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)

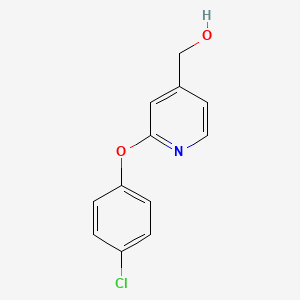

![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)

![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)